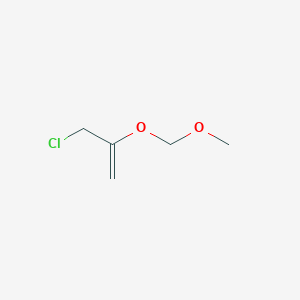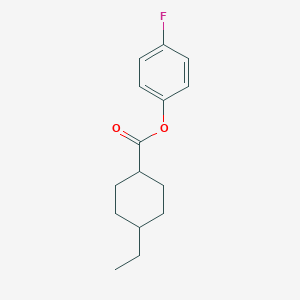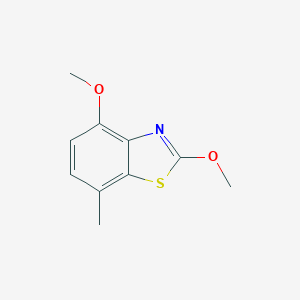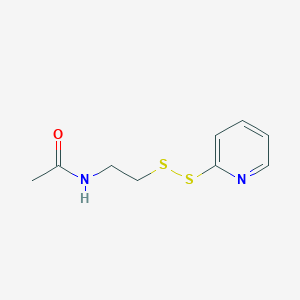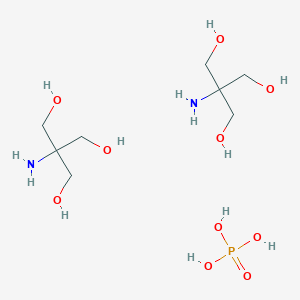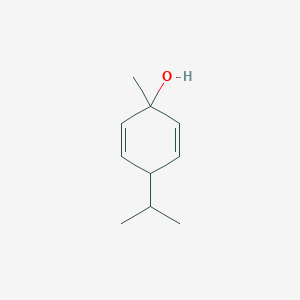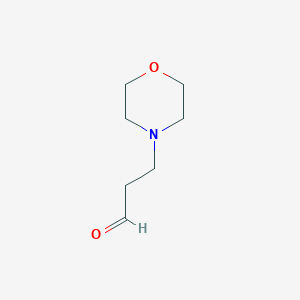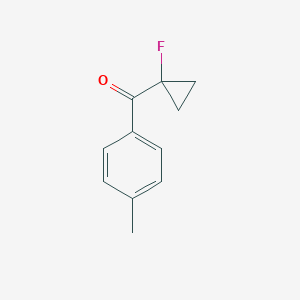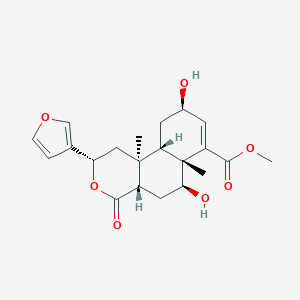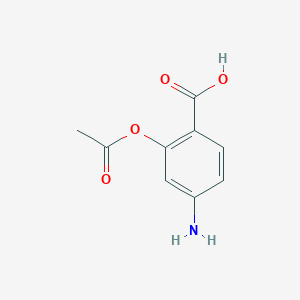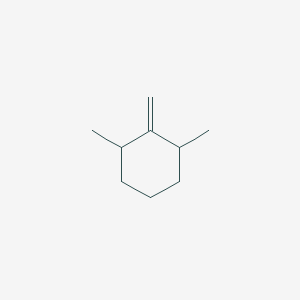![molecular formula C32H32N2O5 B012568 3-(5-Anilino-2,4-dimethoxyphenyl)-3-[4-(diethylamino)-2-hydroxyphenyl]phthalide CAS No. 104482-86-2](/img/structure/B12568.png)
3-(5-Anilino-2,4-dimethoxyphenyl)-3-[4-(diethylamino)-2-hydroxyphenyl]phthalide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(5-Anilino-2,4-dimethoxyphenyl)-3-[4-(diethylamino)-2-hydroxyphenyl]phthalide is a synthetic compound that belongs to the class of phthalide derivatives. This compound has shown promising results in scientific research applications, particularly in the field of cancer research.
Wirkmechanismus
The mechanism of action of 3-(5-Anilino-2,4-dimethoxyphenyl)-3-[4-(diethylamino)-2-hydroxyphenyl]phthalide involves the inhibition of certain enzymes that are essential for cancer cell growth and survival. Specifically, this compound inhibits the activity of topoisomerase II, which is an enzyme that is required for DNA replication and cell division. By inhibiting this enzyme, 3-(5-Anilino-2,4-dimethoxyphenyl)-3-[4-(diethylamino)-2-hydroxyphenyl]phthalide prevents cancer cells from dividing and growing, ultimately leading to their death.
Biochemische Und Physiologische Effekte
In addition to its anticancer properties, 3-(5-Anilino-2,4-dimethoxyphenyl)-3-[4-(diethylamino)-2-hydroxyphenyl]phthalide has been found to have other biochemical and physiological effects. For example, it has been shown to inhibit the activity of certain enzymes involved in inflammation, which could have implications for the treatment of inflammatory diseases. Additionally, this compound has been found to have antioxidant properties, which could be beneficial for preventing oxidative damage in the body.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 3-(5-Anilino-2,4-dimethoxyphenyl)-3-[4-(diethylamino)-2-hydroxyphenyl]phthalide in lab experiments is its specificity for inhibiting topoisomerase II. This makes it a useful tool for studying the role of this enzyme in cancer cell growth and survival. However, one limitation of using this compound is its potential toxicity. Like many anticancer drugs, 3-(5-Anilino-2,4-dimethoxyphenyl)-3-[4-(diethylamino)-2-hydroxyphenyl]phthalide can have toxic effects on normal cells, which could limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on 3-(5-Anilino-2,4-dimethoxyphenyl)-3-[4-(diethylamino)-2-hydroxyphenyl]phthalide. One possible direction is to investigate its potential use in combination with other anticancer drugs to enhance its efficacy and reduce toxicity. Additionally, further research is needed to understand the full range of biochemical and physiological effects of this compound, which could have implications for its use in other disease contexts. Finally, there is a need for more studies to explore the potential of this compound as a therapeutic agent in animal models and clinical trials.
Synthesemethoden
The synthesis of 3-(5-Anilino-2,4-dimethoxyphenyl)-3-[4-(diethylamino)-2-hydroxyphenyl]phthalide involves the reaction of 5-anilino-2,4-dimethoxybenzoic acid with 4-(diethylamino)-2-hydroxybenzaldehyde in the presence of a catalyst. The reaction is carried out under reflux conditions in a suitable solvent such as ethanol or methanol. The resulting product is then purified by recrystallization to obtain the final compound.
Wissenschaftliche Forschungsanwendungen
3-(5-Anilino-2,4-dimethoxyphenyl)-3-[4-(diethylamino)-2-hydroxyphenyl]phthalide has been extensively studied for its anticancer properties. It has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. Additionally, this compound has been found to induce apoptosis (programmed cell death) in cancer cells, which is a promising approach for cancer treatment.
Eigenschaften
CAS-Nummer |
104482-86-2 |
|---|---|
Produktname |
3-(5-Anilino-2,4-dimethoxyphenyl)-3-[4-(diethylamino)-2-hydroxyphenyl]phthalide |
Molekularformel |
C32H32N2O5 |
Molekulargewicht |
524.6 g/mol |
IUPAC-Name |
3-(5-anilino-2,4-dimethoxyphenyl)-3-[4-(diethylamino)-2-hydroxyphenyl]-2-benzofuran-1-one |
InChI |
InChI=1S/C32H32N2O5/c1-5-34(6-2)22-16-17-25(28(35)18-22)32(24-15-11-10-14-23(24)31(36)39-32)26-19-27(30(38-4)20-29(26)37-3)33-21-12-8-7-9-13-21/h7-20,33,35H,5-6H2,1-4H3 |
InChI-Schlüssel |
AENHSEKMGMGGAZ-UHFFFAOYSA-N |
SMILES |
CCN(CC)C1=CC(=C(C=C1)C2(C3=CC=CC=C3C(=O)O2)C4=CC(=C(C=C4OC)OC)NC5=CC=CC=C5)O |
Kanonische SMILES |
CCN(CC)C1=CC(=C(C=C1)C2(C3=CC=CC=C3C(=O)O2)C4=CC(=C(C=C4OC)OC)NC5=CC=CC=C5)O |
Synonyme |
3-(5-Anilino-2,4-dimethoxyphenyl)-3-[4-(diethylamino)-2-hydroxyphenyl]phthalide |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



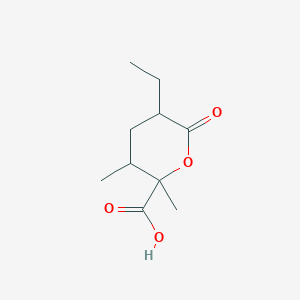
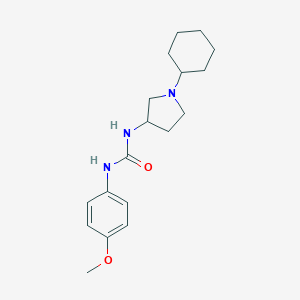
![(5S,5aR,8aR,9R)-5-[[(2R,4aR,6R,7R,8R,8aS)-7-(dimethylamino)-8-hydroxy-2-methyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-6-yl]oxy]-9-(4-hydroxy-3,5-dimethoxyphenyl)-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[6,5-f][1,3]benzodioxol-8-one](/img/structure/B12495.png)
